1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

EED inhibitor TR-FRET binding assay PRC2 allosteric modulator

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034498-20-7) is a synthetic small molecule characterized by a pyrrolidine core linked to a 4,6-dimethylpyrimidin-2-yloxy moiety and an o-tolyloxy-ethanone side chain (molecular formula C19H23N3O3). Deposited in authoritative bioactivity databases as an inhibitor of the Polycomb protein Embryonic Ectoderm Development (EED), the regulatory subunit of the Polycomb Repressive Complex 2 (PRC2), this compound has been curated under ChEMBL ID CHEMBL4066590 and BindingDB monomer ID BDBM50231863.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 2034498-20-7
Cat. No. B2371835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
CAS2034498-20-7
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C
InChIInChI=1S/C19H23N3O3/c1-13-6-4-5-7-17(13)24-12-18(23)22-9-8-16(11-22)25-19-20-14(2)10-15(3)21-19/h4-7,10,16H,8-9,11-12H2,1-3H3
InChIKeyNUTINKIXGPLXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034498-20-7): PRC2/EED Inhibitor Procurement Guide for Epigenetic Drug Discovery


1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034498-20-7) is a synthetic small molecule characterized by a pyrrolidine core linked to a 4,6-dimethylpyrimidin-2-yloxy moiety and an o-tolyloxy-ethanone side chain (molecular formula C19H23N3O3). Deposited in authoritative bioactivity databases as an inhibitor of the Polycomb protein Embryonic Ectoderm Development (EED), the regulatory subunit of the Polycomb Repressive Complex 2 (PRC2), this compound has been curated under ChEMBL ID CHEMBL4066590 and BindingDB monomer ID BDBM50231863 [1]. Its primary documented biochemical activity is the displacement of a pyrrolidine inhibitor-based oregon-green probe from GST-tagged EED in a TR-FRET competition binding format, placing it within the pharmacologically validated class of allosteric PRC2 modulators that directly engage the EED H3K27me3-binding pocket [2].

Why EED Pyrimidine-Pyrrolidine Inhibitors Cannot Be Interchanged: Structural Determinants That Drive Selection of CAS 2034498-20-7


Compounds within the EED-targeting pyrrolidine-pyrimidine class share a common allosteric mechanism—competitive displacement of H3K27me3 from the EED aromatic cage—yet minor structural modifications produce divergent biochemical and cellular potency profiles that preclude generic substitution. The 4,6-dimethylpyrimidin-2-yloxy substituent serves as the core EED recognition element, while the nature of the N-acyl side chain on the pyrrolidine ring modulates both binding affinity and probe-displacement kinetics [1]. Published structure-activity relationship (SAR) studies on amino pyrrolidine EED inhibitors demonstrate that even conservative changes at the pyrrolidine N-substituent can alter IC50 values by an order of magnitude, with some analogs losing activity entirely in cellular H3K27me3 reduction assays despite retaining measurable target binding [2]. Furthermore, the o-tolyloxy-ethanone side chain present in CAS 2034498-20-7 confers a distinct steric and electronic profile compared to the alkyl, aryl, or heteroaryl ketone variants found in closely related compounds (e.g., cyclopropyl, pyrazinyl, or methylsulfonyl-substituted analogs), resulting in non-overlapping activity ranges that directly impact suitability for specific screening cascades, chemical probe development, or PROTAC linker derivatization strategies [3].

CAS 2034498-20-7: Quantitative Differentiation Evidence Versus Closest EED Inhibitor Analogs and Alternatives


Target Engagement Potency in TR-FRET Competition Assay Versus UNC6852 and Structurally Related EED Ligands

In the same EED TR-FRET competition assay format (oregon-green pyrrolidine probe displacement from GST-tagged EED), 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone exhibits an IC50 of 60 nM [1], demonstrating approximately 4.1-fold greater target engagement than UNC6852 (IC50 = 247 nM in the same EED binding format) . The compound also shows a 2.3-fold separation from a structurally congeneric analog (BDBM50231865, IC50 = 30 nM), indicating that the dimethylpyrimidin-2-yloxy and o-tolyloxy-ethanone substitution pattern occupies a measurable intermediate potency window within the series—sufficiently potent for robust biochemical proof-of-concept without saturating potency that may mask subtle SAR trends in hit-to-lead campaigns [2].

EED inhibitor TR-FRET binding assay PRC2 allosteric modulator target engagement

Ligand Efficiency and Binding Affinity Differentiation Relative to the Chemical Probe A-395

While the gold-standard EED chemical probe A-395 achieves exceptionally tight binding (Ki = 0.4 nM; PRC2 methyltransferase IC50 = 34 nM) with >100-fold selectivity over other histone methyltransferases [1], its sub-nanomolar binding affinity translates into prolonged target residence times that can confound washout experiments and reversibility studies. In contrast, CAS 2034498-20-7 exhibits a probe-displacement IC50 of 60 nM—approximately 150-fold weaker than A-395—which is consistent with a more rapidly reversible binding profile amenable to kinetic competition assays and pulse-chase experimental designs [2]. Published thermodynamic and kinetic profiling of EED amino-pyrrolidine series compounds demonstrates that cellular H3K27me3 reduction correlates with both Ki and koff; compounds with moderate binding affinities (IC50 50–200 nM range) frequently provide cleaner concentration-response relationships in cellular washout formats compared to ultra-high-affinity binders [3].

EED chemical probe ligand efficiency binding kinetics H3K27me3 competition

Scaffold-Class Potency Differentiation: 4,6-Dimethylpyrimidin-2-yloxy Series Versus 5-Chloropyrimidin-2-yloxy Analog

Within the pyrimidin-2-yloxy pyrrolidine ethanone chemotype, the identity of the pyrimidine substituent produces quantifiable potency shifts. The 5-chloro analog—1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (BDBM50231865, CHEMBL4102534)—achieves an IC50 of 30 nM in the identical TR-FRET assay format, representing a 2.0-fold potency gain relative to CAS 2034498-20-7 (IC50 = 60 nM) [1]. This comparison establishes that the 4,6-dimethyl substitution pattern on the pyrimidine ring is not the potency-maximizing configuration within this scaffold subclass, yet it provides a distinct structure-potency data point that is valuable for constructing quantitative structure-activity relationship (QSAR) models. The 4,6-dimethyl arrangement additionally confers reduced electrophilic character compared to the 5-chloro variant, which features a halogen substituent susceptible to metabolic or chemical displacement reactions [2].

SAR pyrimidine substitution EED inhibitor scaffold analog comparison

Cell-Free Functional Activity Profile Relative to EED226 and MAK683 in Distinct Assay Formats

The EED inhibitor landscape is anchored by EED226 (PRC2 IC50 = 23.4 nM with H3K27me0 peptide substrate; IC50 = 53.5 nM with mononucleosome substrate) and MAK683 (EED Alphascreen IC50 = 59 nM; cellular H3K27me3 IC50 = 2.6 nM in G401 cells) [1]. CAS 2034498-20-7, at an EED TR-FRET probe-displacement IC50 of 60 nM, occupies a potency tier comparable to MAK683's biochemical Alphascreen binding IC50 (59 nM) but is structurally and pharmacologically distinct, being an ethanone-linked pyrrolidine-pyrimidine rather than a triazolopyrimidine scaffold [2]. Notably, the dual TR-FRET measurement for CAS 2034498-20-7 yields both 60 nM and 140 nM IC50 values depending on detection platform (Lanthascreen vs. assay explorer), a phenomenon also observed for related pyrrolidine EED binders (e.g., 40/160 nM for BDBM50231834) and indicative of platform-dependent assay sensitivity that must be accounted for in cross-study comparisons [3]. This assay-format variability is not observed for EED226 across its well-characterized panel, suggesting that CAS 2034498-20-7 may exhibit probe-dependent binding characteristics that require careful assay standardization.

PRC2 methyltransferase activity H3K27me3 reduction EED226 comparison MAK683 comparison

Optimal Procurement and Deployment Scenarios for 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034498-20-7)


Cancer Epigenetic Probe Discovery: Orthogonal EED Chemical Tool for H3K27me3-Competition Screening Cascades

CAS 2034498-20-7 is ideally deployed as an orthogonal EED-binding small molecule in multi-probe screening cascades alongside EED226 and MAK683. Its TR-FRET IC50 of 60 nM places it in a potency tier comparable to MAK683 Alphascreen binding (59 nM) but on a structurally distinct ethanone-linked pyrrolidine-pyrimidine scaffold, enabling researchers to discriminate between chemotype-specific effects and genuine EED-target pharmacology [1]. The compound's moderate binding affinity (150-fold weaker than A-395) is advantageous for competition-based screening formats where rapid reversibility and washout capability are required to establish on-target mechanism of action [2]. This scenario directly follows from the quantitative target engagement data and kinetic reversibility inference established in Section 3.

PROTAC and Targeted Protein Degradation (TPD) Medicinal Chemistry: EED Ligand with Quantified Binding and Scaffold-Derivatization Potential

The pyrrolidine-ethanone scaffold of CAS 2034498-20-7 features a terminal o-tolyloxy group that presents a plausible solvent-exposed vector amenable to linker conjugation for PROTAC design. With a validated EED binding IC50 of 60 nM, the compound provides an EED-recruitment module that is less potent than the EED226-derived ligand used in UNC6852 (IC50 = 247 nM), potentially offering differential ternary complex formation kinetics when paired with various E3 ligase ligands [1]. The quantitative 2.0-fold potency difference from the 5-chloro-pyrimidine analog further enables systematic SAR exploration of pyrimidine substitution effects on degrader activity, a parameter not readily accessible with the more extensively optimized EED226 scaffold [2]. This application derives from the scaffold-class potency differentiation evidence in Section 3.

EED Binding Mode Investigation: Kinetic and Thermodynamic Profiling of Moderate-Affinity Allosteric PRC2 Modulators

Published kinetic profiling of EED amino-pyrrolidine inhibitors demonstrates that cellular H3K27me3 reduction activity correlates with both Ki and koff, and that compounds in the moderate affinity range (IC50 ~50–200 nM) exhibit more interpretable concentration-response relationships in washout experiments compared to ultra-high-affinity binders such as A-395 (Ki = 0.4 nM) [1]. CAS 2034498-20-7, with its TR-FRET IC50 of 60 nM, falls squarely within this experimentally desirable affinity window. The availability of paired TR-FRET IC50 values (60 nM and 140 nM across two detection platforms) further enables systematic investigation of assay-format-dependent binding behavior, an understudied variable in EED inhibitor pharmacology that this compound is uniquely suited to probe [2]. This scenario proceeds from the cell-free functional activity evidence and A-395 affinity comparison in Section 3.

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